Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? |
InChI Key |
XKTZALADSXGEHI-ULKQDVFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2O |
Origin of Product |
United States |
Preparation Methods
The synthesis of endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Table 1: Key Structural and Property Differences
Key Observations:
Functional Group Impact: The 8-hydroxy group in the target compound increases polarity and hydrogen-bond donor capacity compared to the 8-oxo analog, which is a hydrogen-bond acceptor . 8-amino derivatives (e.g., CAS 42145-38-0) exhibit basicity (predicted pKa ~10.12) and are used in nucleophilic substitutions . 3-hydroxy isomers (e.g., CAS 143557-91-9) demonstrate how positional changes alter steric and electronic properties, affecting receptor binding .
Stereochemistry :
Physicochemical Properties
Table 2: Physical and Chemical Data
Key Insights:
- Boiling Points : Higher for 8-oxo derivatives due to increased molecular rigidity .
- pKa Values: The hydroxyl group (pKa ~12.36) is less acidic than phenolic groups but can participate in hydrogen bonding, while amino groups (pKa ~10.12) enable protonation in physiological conditions .
- Stability : The Boc group enhances stability, but hydroxyl-containing analogs require protection from light and oxidation .
Biological Activity
Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, a compound with the molecular formula , is a bicyclic structure that has garnered interest in medicinal chemistry, particularly as an intermediate for developing dopamine transporter inhibitors. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic system with an azabicyclo[3.2.1]octane skeleton, which contributes to its biological activity. The structural formula is represented as follows:
Key Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1246947-33-0 |
| Molecular Weight | 227.304 g/mol |
| InChI Key | XKTZALADSXGEHI-MYJAWHEDSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)O |
Pharmacological Profile
This compound has been studied primarily for its potential as a dopamine transporter inhibitor, which may have implications in treating disorders such as Parkinson's disease and ADHD.
-
Dopamine Transporter Inhibition :
- Studies indicate that compounds within this class can effectively inhibit dopamine reuptake, enhancing dopaminergic signaling in the brain.
- The bicyclic structure is crucial for binding affinity to the dopamine transporter (DAT), with specific configurations affecting potency.
-
Neuroprotective Effects :
- Preliminary research suggests that this compound may exhibit neuroprotective properties through modulation of neurotransmitter systems, although detailed mechanisms remain under investigation.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Hydroxyl Group Position : The positioning of the hydroxyl group plays a significant role in enhancing binding affinity to DAT.
- Alkyl Substituents : Variations in alkyl groups can lead to changes in lipophilicity and bioavailability.
Study 1: Dopamine Transporter Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane showed IC50 values in the nanomolar range against DAT, indicating strong inhibitory effects .
Study 2: Neuroprotective Potential
Research conducted on neuroprotective effects revealed that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving bicyclic scaffold construction, tert-butyloxycarbonyl (Boc) protection, and hydroxylation. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6) is a key intermediate, synthesized via acid-catalyzed cyclization followed by Boc protection . Optimization includes using catalysts like palladium for hydrogenation (e.g., in resolving β-amino acid derivatives) and controlling reaction temperatures (58–59°C for crystallization) .
Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?
- Methodological Answer : Stereochemical analysis relies on NMR spectroscopy (e.g., coupling constants ) and X-ray crystallography. For example, diastereomeric resolution via O,O'-dibenzoyltartaric acid salt formation has been employed for bicyclic β-amino acid derivatives, ensuring enantiopurity . Chiral HPLC with polysaccharide-based columns is also recommended for separation validation .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer : High-performance liquid chromatography (HPLC) with >95% purity thresholds (as in tert-butyl derivatives from Kanto Reagents) is standard . Mass spectrometry (MS) and / NMR are critical for structural verification. For hydroxylated analogs, IR spectroscopy can confirm hydroxy group presence via O-H stretching bands (3200–3600 cm) .
Q. How should the compound be stored to maintain stability?
- Methodological Answer : Stability studies indicate storage at –20°C under inert atmospheres (argon/nitrogen) to prevent oxidation. Hydrolysis risks in aqueous environments necessitate desiccated conditions. Shelf-life testing under accelerated degradation (40°C/75% RH for 6 months) is advised for long-term stability profiling .
Advanced Research Questions
Q. What strategies resolve enantiomeric mixtures in bicyclic β-amino acid derivatives structurally related to this compound?
- Methodological Answer : Diastereomeric salt formation using chiral resolving agents (e.g., O,O'-dibenzoyltartaric acid) is effective, as demonstrated for ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate . Continuous-flow hydrogenation with palladium catalysts can further reduce racemization during post-synthetic modifications .
Q. How can in vitro assays evaluate the compound’s pharmacological activity, particularly for CNS targets?
- Methodological Answer : Structure-activity relationship (SAR) studies on 8-azabicyclo[3.2.1]octane derivatives highlight receptor binding assays (e.g., dopamine/serotonin transporters). For example, 8-methyl-8-azabicyclo[3.2.1]octan-3-one derivatives were screened for affinity using radioligand displacement (e.g., H-WIN 35,428 for dopamine uptake inhibition) . Kinetic solubility assays in simulated physiological buffers (pH 1.2–7.4) are critical for bioavailability predictions .
Q. What factors explain discrepancies in synthetic yields reported across studies?
- Methodological Answer : Yield variations arise from (i) Boc protection efficiency (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate synthesis requires anhydrous conditions to avoid side reactions) , (ii) catalyst choice (e.g., palladium vs. platinum in hydrogenation) , and (iii) starting material purity. Systematic DOE (Design of Experiments) approaches are recommended to identify critical parameters .
Q. How can kinetic studies under varying pH/temperature inform degradation pathways?
- Methodological Answer : Accelerated stability testing (e.g., 40°C, 75% RH) with LC-MS monitoring identifies degradation products. For tert-butyl esters, hydrolytic cleavage of the Boc group at acidic pH (1–3) is a major pathway, while oxidative degradation dominates at neutral-alkaline conditions . Arrhenius plots (25–60°C) can extrapolate shelf-life at standard storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
